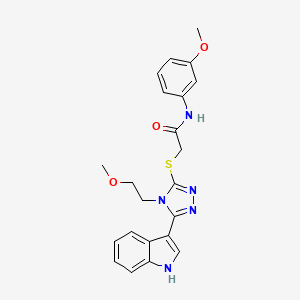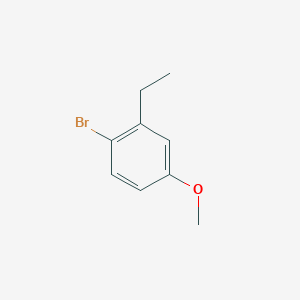
1-Bromo-2-ethyl-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-ethyl-4-methoxybenzene is a chemical compound with the molecular formula C9H11BrO. It has a molecular weight of 215.09 . The compound is liquid in physical form .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-ethyl-4-methoxybenzene is 1S/C9H11BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific reactions involving 1-Bromo-2-ethyl-4-methoxybenzene are not detailed in the search results, benzene derivatives typically undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
1-Bromo-2-ethyl-4-methoxybenzene has a density of 1.3±0.1 g/cm3, a boiling point of 248.7±20.0 °C at 760 mmHg, and a flash point of 109.7±7.8 °C . It has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 162.4±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Tetrahydrofuran Derivatives
Esteves et al. (2007) explored the electrochemical reduction of 1-bromo-2-ethyl-4-methoxybenzene derivatives catalyzed by nickel(I) tetramethylcyclam. This process leads to the formation of tetrahydrofuran derivatives, showcasing the compound's utility in synthesizing cyclic organic structures with potential applications in pharmaceuticals and agrochemicals (Esteves, Ferreira, & Medeiros, 2007).
Study of Supramolecular Interactions
In crystallography, Nestler et al. (2018) analyzed the molecular structures and packing behaviors of anisole derivatives, including those related to 1-bromo-2-ethyl-4-methoxybenzene. Their findings emphasize the compound's role in influencing supramolecular patterns, such as C-H...π interactions, which are crucial for understanding molecular assembly processes (Nestler, Schwarzer, & Gruber, 2018).
Fragrance Synthesis
Scrivanti et al. (2008) reported on the catalytic arylation of β-methallyl alcohol using 1-bromo-2-ethyl-4-methoxybenzene derivatives to produce valuable floral fragrances. This highlights the compound's utility in synthesizing aromatic chemicals with applications in the cosmetics industry (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Development of Liquid Crystals
Bertini et al. (2003) demonstrated the use of 1-bromo-2-ethyl-4-methoxybenzene in the synthesis of enantiopure trioxadecalin-derived liquid crystals. This research underscores the compound's significance in developing chiral liquid crystals, which are vital for advanced display technologies and optical devices (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Exploring Molecular Dynamics on Surfaces
Balema et al. (2019) investigated the properties of molecular rotors based on 1-bromo-2-ethyl-4-methoxybenzene and its derivatives when attached to surfaces. Their work provides insights into the structure and dynamics of molecular motion, contributing to the development of nanoscale devices and materials (Balema, Ulumuddin, Murphy, Slough, Smith, Hannagan, Wasio, Larson, Patel, Groden, McEwen, Lin, & Sykes, 2019).
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2-ethyl-4-methoxybenzene is the benzene ring in organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The interaction of 1-Bromo-2-ethyl-4-methoxybenzene with its targets involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1-Bromo-2-ethyl-4-methoxybenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions, which is crucial for the stability of organic compounds .
Result of Action
The result of the action of 1-Bromo-2-ethyl-4-methoxybenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the electrophilic aromatic substitution .
Action Environment
The action of 1-Bromo-2-ethyl-4-methoxybenzene can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution may vary depending on the temperature and pressure conditions . Additionally, the presence of other substances, such as catalysts, can also affect the reaction rate .
Propiedades
IUPAC Name |
1-bromo-2-ethyl-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGXNQVFIXZTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34881-44-2 |
Source


|
| Record name | 1-bromo-2-ethyl-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole](/img/structure/B2595555.png)
![1,3-Benzothiazol-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2595556.png)

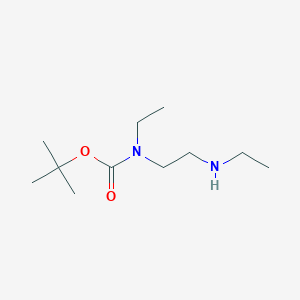
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]ethanone](/img/structure/B2595562.png)
![N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595566.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2595567.png)
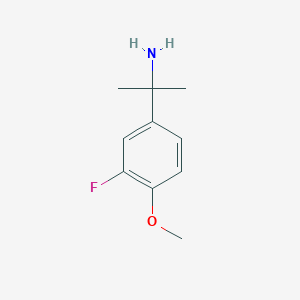
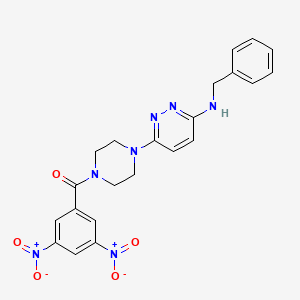
![3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2595572.png)
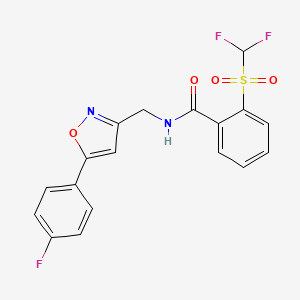
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2595576.png)
